L-ALANINE (2-13C)

Microbial Ecology Soil Biogeochemistry Metabolic Tracing

L-Alanine (2-13C) delivers a 13C atom exclusively at the alpha-carbon (C2)—the site of transamination—enabling positional resolution unattainable with uniform or C1/C3-labeled analogs. This tracer uniquely tracks ALT activity, partitions pyruvate carboxylase versus PDH flux, and follows the C2 skeleton through the TCA cycle and gluconeogenesis. In cerebral metabolism studies, it quantifies glial PC/PDH ratios; in biogeochemistry, it reveals >10-fold preferential incorporation into Gram-negative bacterial membranes. Substituting C1- or C3-labeled analogs fundamentally alters experimental outcomes by tracing a different functional group. Supplied at 99 atom% 13C isotopic purity. Ideal for 13C NMR, GC/MS, and LC-MS metabolomics.

Molecular Formula
Molecular Weight 90.09
Cat. No. B1580369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALANINE (2-13C)
Molecular Weight90.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine (2-13C): Position-Specific 13C Tracer for Metabolic Flux Analysis and Compartmentation Studies


L-Alanine (2-13C) (CAS 62656-85-3) is a stable isotope-labeled amino acid featuring a 13C atom specifically incorporated at the alpha-carbon (C2) position, with a minimum isotopic purity of 99 atom % 13C . As a site-specifically labeled isotopologue of L-alanine, it serves as a precision metabolic tracer, enabling the dissection of complex biochemical pathways by providing positional resolution of carbon atom fate. Unlike uniform or randomly labeled analogs, the C2-labeled variant offers distinct advantages in tracking metabolic compartmentation, alanine transaminase (ALT) activity, and the flux of the C2 carbon skeleton into the TCA cycle and gluconeogenic pathways [1]. This compound is supplied as a solid with an optical activity of [α]25/D +14.5° (c=2 in 1M HCl) and a melting point of 314.5 °C (dec.) (lit.) , making it suitable for a range of analytical applications including 13C NMR spectroscopy and mass spectrometry-based metabolic flux analysis.

Why L-Alanine (2-13C) Cannot Be Replaced by Alternative 13C Alanine Isotopologues


L-Alanine (2-13C) is not interchangeable with L-Alanine-1-13C, L-Alanine-3-13C, or uniformly labeled L-Alanine-13C3 due to fundamentally divergent metabolic fates of each carbon position. The C2 (alpha) carbon's unique role as the site of transamination—forming pyruvate's C2—and its subsequent entry into both anaplerotic (via pyruvate carboxylase) and oxidative (via pyruvate dehydrogenase) pathways creates a distinct labeling pattern that cannot be replicated by tracers labeled at the carboxyl (C1) or methyl (C3) positions. Studies using position-specific labeling have demonstrated that the C2 carbon of alanine is preferentially lost as CO₂ faster than the C3 carbon, regardless of catabolic or anabolic utilization [1]. Furthermore, C2 exhibits specific incorporation into the cell membranes of Gram-negative bacteria that is over one order of magnitude higher than other microbial groups, a finding that would be obscured by a uniform 13C3 tracer [1]. Substituting a C1- or C3-labeled analog would fundamentally alter the experimental outcome by tracing the metabolic fate of a different functional group, leading to erroneous conclusions about carbon flux and pathway activity.

Quantitative Differentiation of L-Alanine (2-13C) Against Comparator Isotopologues


C2-Specific Labeling Reveals Unique Microbial Incorporation Rates in Gram-Negative Bacteria

In a comparative study of position-specific alanine tracers, the C2 position of L-Alanine (2-13C) exhibited a dramatically higher incorporation rate into the cell membrane phospholipid fatty acids (PLFAs) of Gram-negative bacteria compared to all other microbial groups. This differential incorporation, quantified by 13C-PLFA analysis, was found to be more than one order of magnitude (>10x) greater for C2 than for other microbial groups [1]. This contrasts with the carboxyl C1 position, which was primarily oxidized to CO₂, and the methyl C3 position, which showed distinct incorporation kinetics [1]. Such position-specific resolution is unattainable with uniformly labeled L-Alanine-13C3, which would mask this critical ecological interaction by averaging the signal across all three carbon positions.

Microbial Ecology Soil Biogeochemistry Metabolic Tracing

Enhanced NMR Sensitivity for Metabolic Compartmentation Studies Using L-Alanine (2-13C)

Using [2-13C]alanine as a metabolic probe in superfused cerebral slices, researchers combined it with a 13C-optimized CryoProbe™ to achieve a 17-fold improvement in signal-to-noise ratio (S/N) compared to a conventional inverse geometry probe [1]. This sensitivity gain enabled the detection of [2-13C, 15N]aspartate—a low-abundance metabolite specifically derived via the glial pyruvate carboxylase (PC) pathway—which would otherwise remain below the limit of detection [1]. The study quantified the relative flux through PC versus pyruvate dehydrogenase (PDH) as a ratio of 0.25, demonstrating the ability of the C2 label to resolve compartment-specific metabolism. This level of quantitative pathway resolution is not achievable with L-Alanine-3-13C, which primarily reports on gluconeogenic flux [2].

Neurochemistry 13C NMR Spectroscopy Metabolic Compartmentation

Differential Carbon Fate of L-Alanine (2-13C) Versus C1 and C3 Positions

In soil microbial community studies, the metabolic fate of individual alanine carbons is position-dependent. The carboxyl C1 position of alanine is predominantly oxidized to CO₂, while the C2 and C3 carbons are preferentially incorporated into microbial biomass and PLFAs [1]. Furthermore, reconstruction of microbial transformation pathways showed that the C2 position of alanine is lost as CO₂ faster than its C3 position, irrespective of whether the molecule is used in anabolic or catabolic processes [1]. This kinetic difference was observed in both free and mineral-sorbed alanine, where the respiration rate from the C2 position was consistently higher than from C3 [1][2]. A uniform 13C3 tracer cannot deconvolve these position-specific fates, nor can a C1- or C3-only tracer capture the full metabolic picture, highlighting the unique value of C2-specific labeling.

Carbon Flux Analysis Position-Specific Labeling Soil Carbon Cycling

Purity and Physical Characterization of L-Alanine (2-13C) for Reproducible Analytical Workflows

For quantitative analytical applications, the precise isotopic and chemical purity of a tracer is paramount. L-Alanine (2-13C) is supplied with a minimum isotopic purity of 99 atom % 13C and a mass shift of M+1, confirmed by 13C NMR and elemental analysis . Its specific optical rotation of [α]25/D +14.5° (c=2 in 1M HCl) and melting point of 314.5 °C (dec.) (lit.) are identical to those of unlabeled L-alanine, ensuring it is a true biochemical mimic with no perturbation of enzyme binding or reaction kinetics. In contrast, alternative position-specific tracers like L-Alanine-1-13C or L-Alanine-3-13C may exhibit slight variations in physical properties due to the location of the isotopic label, though the most significant difference lies in their divergent metabolic fates. This high level of purity and precise characterization ensures experimental reproducibility and reduces variability in quantitative flux calculations compared to lower-grade or inconsistently characterized alternatives.

Analytical Chemistry Quality Control NMR Spectroscopy

Optimal Applications for L-Alanine (2-13C) in Metabolic and Environmental Research


Quantifying Glial-Neuronal Metabolic Compartmentation in Brain Tissue

L-Alanine (2-13C) is ideally suited for ex vivo or in vitro 13C NMR studies of cerebral metabolism, particularly when paired with a cryogenically cooled probe. The C2 label enables precise quantification of the relative flux through the glial-specific enzyme pyruvate carboxylase (PC) versus the ubiquitous pyruvate dehydrogenase (PDH). In a validated protocol using superfused cerebral slices, the ratio of PC-derived to PDH-derived glutamate was measured at 0.25, and the detection of [2-13C]aspartate provided direct evidence for a glial metabolon [1]. This experimental design is highly relevant for research into neurodegenerative diseases, brain cancer metabolism, and the effects of neuroactive drugs where compartment-specific metabolic shifts are key biomarkers.

Resolving Position-Specific Carbon Fluxes in Soil Microbial Communities

In environmental biogeochemistry, L-Alanine (2-13C) is a critical tool for position-specific 13C-PLFA (phospholipid fatty acid) analysis. This approach is used to dissect the metabolic utilization of low molecular weight organic substances by distinct microbial groups in soil. Studies have demonstrated that the C2 carbon is preferentially incorporated into Gram-negative bacterial cell membranes (>10-fold higher than other groups) and is lost to CO₂ faster than the C3 carbon under all metabolic conditions [1][2]. This tracer is therefore essential for experiments aiming to model soil carbon cycling, assess the impact of sorption on bioavailability, or evaluate the efficiency of microbial carbon use, where uniform tracers provide only an aggregated, position-blind signal [2].

Investigating Alanine Transaminase (ALT) Flux and Pyruvate Cycling

For researchers studying hepatic metabolism, diabetes, or cancer cell energetics, L-Alanine (2-13C) provides a direct probe for alanine transaminase (ALT) activity and the subsequent fate of the C2 carbon in pyruvate. The label at the alpha-carbon follows the core carbon skeleton through ALT into pyruvate, allowing for the tracking of gluconeogenic flux and pyruvate cycling. While 13C NMR studies using [3-13C]alanine are classic for measuring gluconeogenesis, the C2 label offers complementary information on the fate of the amino group carbon after transamination. In combination with mass spectrometry or NMR-based isotopomer analysis, L-Alanine (2-13C) enables the quantification of anaplerotic flux via pyruvate carboxylase versus oxidative flux via pyruvate dehydrogenase in cell culture or isolated organ models [3].

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